molecular formula C15H14F3N3O B6300267 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol CAS No. 647862-97-3

7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol

Cat. No.: B6300267
CAS No.: 647862-97-3
M. Wt: 309.29 g/mol
InChI Key: YIPADMYNTRDCKN-UHFFFAOYSA-N
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Description

7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core. Key structural elements include:

  • Trifluoromethyl group at the 2-position, contributing to metabolic stability and electronic effects.
  • Hydroxyl group at the 4-position, enabling hydrogen bonding and derivatization.

This compound is synthesized via condensation of ethyl 1-benzyl-3-oxopiperidinecarboxylate hydrochloride with trifluoroacetamidine under basic conditions (sodium ethoxide) . Its role as a precursor for further functionalization (e.g., chlorination to 4-chloro derivatives) highlights its versatility in medicinal chemistry .

Properties

IUPAC Name

7-benzyl-2-(trifluoromethyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)14-19-12-9-21(7-6-11(12)13(22)20-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPADMYNTRDCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125482
Record name 5,6,7,8-Tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647862-97-3
Record name 5,6,7,8-Tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647862-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may begin with the condensation of a benzylamine derivative with a trifluoromethyl-substituted aldehyde, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents .

Scientific Research Applications

Chemistry

In chemistry, 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential as a pharmacophore. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways. This makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .

Industry

In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural analogs, focusing on substituents and biological activities:

Compound Name Substituents Target/Activity Key Findings References
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol 2-CF₃, 4-OH, 7-benzyl Precursor for ATR/BET inhibitors High derivatization potential; trifluoromethyl enhances stability.
7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine 2-CF₃, 4-Cl, 7-benzyl Intermediate for kinase inhibitors Chlorine substitution improves electrophilicity for nucleophilic displacement.
7-Benzyl-3-(4-fluorophenyl)-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]thieno[2,3-d]pyrimidin-4(3H)-one 3-(4-FPh), 2-pyrrolidinyl, fused thieno ring Not specified (structural study) Thieno ring fusion alters π-stacking and crystal packing.
ZH-5 (ATR inhibitor) 7-(2-cyanoacetyl), 4-OH ATR enzyme (IC₅₀ = 11.34 nM) Cyanoacetyl at 7-position boosts potency 5-fold vs. ethyl sulfonyl analogs.
GPR119 agonists 7-substituted acyl/alkyl GPR119 (EC₅₀ = 40 nM–14 µM) Acyl groups at 7-position optimize agonist activity via hydrophobic interactions.

Key Structural and Functional Differences

  • Position 4 Modifications :

    • The hydroxyl group in the parent compound allows hydrogen bonding but limits stability under acidic conditions. Chlorination (4-Cl) increases reactivity for cross-coupling reactions .
    • Replacement of 4-OH with 4-Cl in related compounds (e.g., CAS 192869-80-0) enhances electrophilicity, enabling Suzuki-Miyaura couplings .
  • Position 7 Functionalization: Benzyl groups (as in the parent compound) provide steric bulk and lipophilicity, while acyl/alkyl groups (e.g., ZH-5) improve target binding via hydrophobic interactions .
  • Trifluoromethyl vs. Other Electron-Withdrawing Groups :

    • The 2-CF₃ group in the parent compound offers superior metabolic stability compared to methylthio (e.g., 2-SMe in CAS 859826-11-2) or nitro groups .

Biological Activity

7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound's structure includes a pyrido[3,4-d]pyrimidine core, which is known for its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N3OC_{15}H_{14}F_3N_3O with a molecular weight of 327.73 g/mol. The compound features a trifluoromethyl group that enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC15H14F3N3O
Molecular Weight327.73 g/mol
IUPAC NameThis compound
CAS Number647862-97-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various disease pathways. This interaction can lead to the inhibition of enzymatic activities or modulation of receptor functions. For instance:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to cancer proliferation.
  • Receptor Modulation : It may modulate receptor activities related to immune responses.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : Research indicates that derivatives of pyrido[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance, modifications in the structure can enhance potency against various cancer cell lines.
  • Antiparasitic Activity : In vitro studies have demonstrated that certain analogs possess antiparasitic properties against Plasmodium falciparum, showing promising results with low EC50 values (effective concentration for 50% inhibition).

Table: Biological Activity Overview

Activity TypeTargetEC50 Value (µM)Reference
AnticancerVarious cancer cell lines0.048 - 0.177
AntiparasiticPlasmodium falciparum0.010 - 0.086

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of this compound on the A431 vulvar epidermal carcinoma cell line. The results indicated a significant reduction in cell proliferation and migration at specific concentrations.
  • Evaluation of Antiparasitic Activity : Another study focused on the synthesis and evaluation of pyrimidine derivatives for their antiparasitic activity against Plasmodium falciparum. The incorporation of trifluoromethyl groups was found to enhance biological efficacy while maintaining metabolic stability.

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